molecular formula C22H24N6 B3806052 2-({5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}methyl)-5-methylpyrazine

2-({5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}methyl)-5-methylpyrazine

Cat. No.: B3806052
M. Wt: 372.5 g/mol
InChI Key: NYZHWJSXXBCGAI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including pyrazole, imidazole, and phenyl groups . Pyrazoles are five-membered aromatic rings with two nitrogen atoms . Imidazole is also a five-membered ring but it contains three carbon atoms and two nonadjacent nitrogen atoms . The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . The synthesis of imidazole derivatives can be achieved through several methods, including the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole and imidazole rings are aromatic and planar, while the phenyl group is also planar . The exact structure would depend on the specific arrangement and connectivity of these groups in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole, imidazole, and phenyl groups. Pyrazoles can undergo a variety of reactions, including alkylation, acylation, and oxidation . Imidazoles are also quite reactive and can participate in a number of reactions, such as N-alkylation and N-acylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a good hydrogen bond acceptor .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole rings work by inhibiting the enzyme cytochrome P450 .

Properties

IUPAC Name

2-[[5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-phenylimidazol-1-yl]methyl]-5-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-16-11-18(3)28(26-16)10-9-21-22(19-7-5-4-6-8-19)25-15-27(21)14-20-13-23-17(2)12-24-20/h4-8,11-13,15H,9-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZHWJSXXBCGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=C(N=CN2CC3=NC=C(N=C3)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}methyl)-5-methylpyrazine
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2-({5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}methyl)-5-methylpyrazine
Reactant of Route 3
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2-({5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}methyl)-5-methylpyrazine
Reactant of Route 4
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2-({5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}methyl)-5-methylpyrazine
Reactant of Route 5
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2-({5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}methyl)-5-methylpyrazine
Reactant of Route 6
Reactant of Route 6
2-({5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-1H-imidazol-1-yl}methyl)-5-methylpyrazine

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